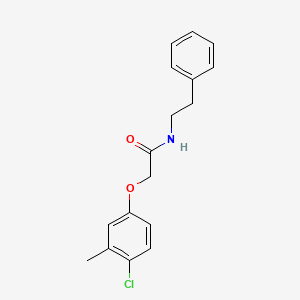![molecular formula C23H34N2O3 B5579064 9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)
9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H34N2O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.25694295 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CCR8 Antagonism
The compound shows potential as a CCR8 antagonist, which is useful in treating chemokine-mediated diseases, particularly respiratory diseases. Its application in asthma, chronic obstructive pulmonary disease, and rhinitis treatment is highlighted (Norman, 2007).
Antihypertensive Properties
A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a similar compound, demonstrated significant antihypertensive activity in rats. These findings suggest the potential of such compounds for antihypertensive medication development (Clark et al., 1983).
Polymer Stabilization
The compound has been studied as an effective synergistic stabilizer in combination with thiopropionate type antioxidants for polymer stabilization, providing insights into its applications in material sciences (Yachigo et al., 1992).
Catalyst-Free Synthesis
Research has been conducted on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, highlighting its utility in organic chemistry and pharmaceuticals (Aggarwal et al., 2014).
Photophysical Studies
The compound's derivatives have been synthesized for photophysical studies and solvatochromic analysis, indicating its relevance in spectroscopy and material sciences (Aggarwal & Khurana, 2015).
Biomedical Applications
A review of 1,9-diazaspiro[5.5]undecanes, including compounds with carbonyl groups at position 2, discussed their potential for treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders, indicating broad biomedical applications (Blanco‐Ania et al., 2017).
Spirocyclization in Chemical Synthesis
Research into the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of pyridine substrates has been conducted, underlining its role in synthetic chemistry (Parameswarappa & Pigge, 2011).
Food Contact Material Safety
The compound has been evaluated for safety in food contact materials, ensuring consumer safety in packaging applications (Flavourings, 2012).
Solid-Phase Synthesis
Its utility in the microwave-assisted solid-phase synthesis of diazaspirocycles and piperazines has been explored, offering advancements in pharmaceutical synthesis techniques (Macleod et al., 2006).
Oxime Derivative Conversion
Studies on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives expand its applicative range in organic synthesis and drug development (Rahman et al., 2013).
特性
IUPAC Name |
2-(oxolan-2-ylmethyl)-9-(3-phenoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c26-22-9-10-23(19-25(22)18-21-8-4-16-28-21)11-14-24(15-12-23)13-5-17-27-20-6-2-1-3-7-20/h1-3,6-7,21H,4-5,8-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGKMIOWNXLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)


![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

